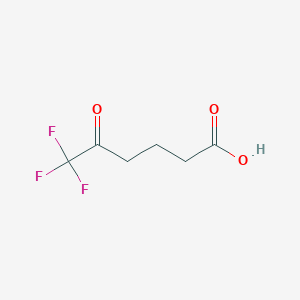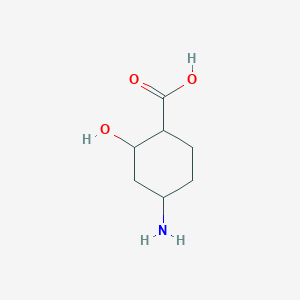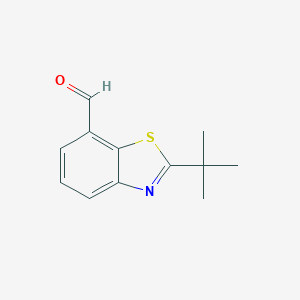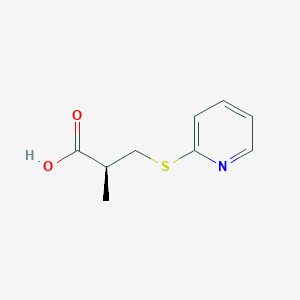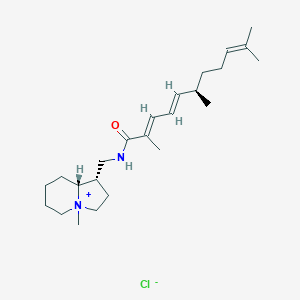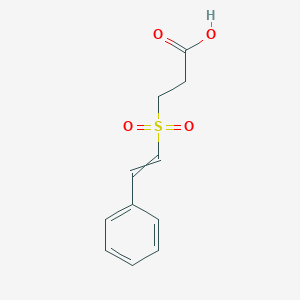
Methyl 3-(2,4-difluorophenyl)acrylate
Vue d'ensemble
Description
“Methyl 3-(2,4-difluorophenyl)acrylate” is a chemical compound with the molecular formula C10H8F2O2 . It has a molecular weight of 198.17 g/mol . The IUPAC name for this compound is methyl (E)-3-(2,4-difluorophenyl)prop-2-enoate .
Synthesis Analysis
The synthesis of (meth)acrylates, including “Methyl 3-(2,4-difluorophenyl)acrylate”, can be achieved through various methods . One such method involves the use of functional (meth)acrylates as a general reactive group precursor . The leaving (activating) groups of these monomers may easily react with alcohols and amines carrying the desired reactive groups, providing a single reaction step for the synthesis of reactive polymers .Molecular Structure Analysis
The molecular structure of “Methyl 3-(2,4-difluorophenyl)acrylate” includes a methyl ester group attached to a 2,4-difluorophenyl group via an acrylate linkage . The compound’s InChI code isInChI=1S/C10H8F2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+ . Physical And Chemical Properties Analysis
“Methyl 3-(2,4-difluorophenyl)acrylate” has a molecular weight of 198.17 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has no hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds . Its exact mass and monoisotopic mass are both 198.04923582 g/mol . The topological polar surface area is 26.3 Ų , and it has 14 heavy atoms .Applications De Recherche Scientifique
“Methyl 3-(2,4-difluorophenyl)acrylate” is a type of acrylate, which are the esters, salts, and conjugate bases of acrylic acid and its derivatives . Acrylates are known for their diverse properties such as super-absorbency, transparency, flexibility, toughness, and hardness . They are used in various applications such as diapers, cosmetics, orthopedics, paints and coatings, adhesives, textiles, and many biomedical applications such as contact lenses and bone cements .
Adhesives
Acrylates can form strong bonds with various surfaces, making them useful in adhesives. They can be used in a variety of industries, from packaging to automotive .
Coatings and Paints
Acrylates are often used in coatings and paints due to their excellent weatherability, transparency, and resistance to breakage . They can be used in both architectural and automotive fields .
Textiles
Acrylates can be used in textiles to improve durability and resistance to wear and tear .
Biomedical Applications
Acrylates are used in many biomedical applications such as contact lenses and bone cements due to their biocompatibility and mechanical properties .
Cosmetics
Acrylates are used in cosmetics due to their ability to form films, making them useful in products like nail polish and mascara .
Orthopedics
Acrylates are used in orthopedics, particularly in bone cements, due to their biocompatibility and mechanical strength .
Propriétés
IUPAC Name |
methyl (E)-3-(2,4-difluorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMDQMSXOKRYDF-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2,4-difluorophenyl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



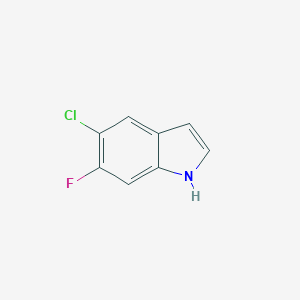
![4-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B65953.png)
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B65954.png)
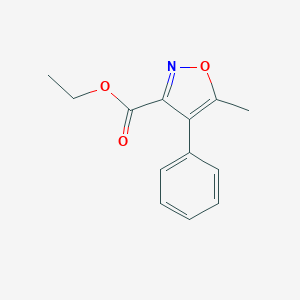
![4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione](/img/structure/B65956.png)
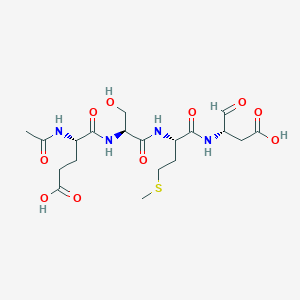
![[2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol](/img/structure/B65961.png)
![Tert-butyl benzo[d]thiazol-2-ylcarbamate](/img/structure/B65964.png)
